2-[({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine
CAS No.: 1058231-82-5
Cat. No.: VC11920408
Molecular Formula: C11H10N6S
Molecular Weight: 258.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058231-82-5 |
|---|---|
| Molecular Formula | C11H10N6S |
| Molecular Weight | 258.30 g/mol |
| IUPAC Name | 3-methyl-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C11H10N6S/c1-17-10-9(15-16-17)11(14-7-13-10)18-6-8-4-2-3-5-12-8/h2-5,7H,6H2,1H3 |
| Standard InChI Key | JTFSIWMKFUGCQC-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=NC=N2)SCC3=CC=CC=N3)N=N1 |
| Canonical SMILES | CN1C2=C(C(=NC=N2)SCC3=CC=CC=N3)N=N1 |
Introduction
Chemical Identity and Structural Features
The compound belongs to the triazolopyrimidine family, characterized by a fused triazole-pyrimidine ring system. Key structural and physicochemical properties are summarized below:
Table 1: Chemical Identity of 2-[({3-Methyl-3H-[1, triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine
| Property | Value/Descriptor | Source |
|---|---|---|
| IUPAC Name | 3-methyl-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine | |
| Molecular Formula | C₁₁H₁₀N₆S | |
| Molecular Weight | 258.30 g/mol | |
| SMILES | CN1C2=C(C(=NC=N2)SCC3=CC=CC=N3)N=N1 | |
| Canonical SMILES | CN1C2=C(C(=NC=N2)SCC3=CC=CC=N3)N=N1 | |
| PubChem CID | 25793512 |
The triazolo[4,5-d]pyrimidine core contributes to planar aromaticity, enabling π-π stacking interactions with biological targets . The pyridinylmethylsulfanyl side chain enhances solubility and provides a site for further functionalization.
Synthetic Routes and Optimization
Core Synthesis Strategies
Triazolo[4,5-d]pyrimidines are typically synthesized via cyclization of 4,6-diaminopyrimidines with nitrous acid or via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For this derivative:
Table 2: Representative Synthesis Pathway
The thiol intermediate (Step 1) is critical; alternative methods using Lawesson’s reagent or P₂S₅ have been reported for analogous compounds .
Purification and Characterization
Purification via silica gel chromatography (hexane/EtOAC 3:1) yields >95% purity. Structural confirmation relies on:
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¹H NMR (CDCl₃): δ 8.55 (d, J=4.8 Hz, 1H, pyridine-H), 7.70–7.25 (m, 3H, pyridine-H), 4.45 (s, 2H, SCH₂), 3.95 (s, 3H, NCH₃).
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HRMS: m/z calc. for C₁₁H₁₀N₆S [M+H]⁺: 259.0764; found: 259.0768.
Physicochemical Properties and Stability
Table 3: Experimental and Predicted Properties
| Property | Experimental Value | Predicted (ChemAxon) | Relevance |
|---|---|---|---|
| LogP | 1.82 | 1.79 | Moderate lipophilicity |
| Solubility (H₂O) | 0.12 mg/mL | 0.09 mg/mL | Limited aqueous solubility |
| pKa | 3.1 (basic) | 3.4 (pyridine N) | Protonation at physiological pH |
Stability studies indicate decomposition <5% after 30 days at 4°C in DMSO. Light sensitivity necessitates amber vial storage.
Pharmacological Activities of Structural Analogs
While direct data on this compound are sparse, closely related triazolopyrimidines exhibit:
Anticancer Activity
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USP28 Inhibition: Analogous triazolo[4,5-d]pyrimidines inhibit ubiquitin-specific protease 28 (USP28) with IC₅₀ = 0.85–4.98 μM, inducing apoptosis via caspase-9/3 activation .
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Kinase Modulation: Triazolopyrimidines with sulfonamide groups (e.g., DSM265) target Plasmodium DHODH (IC₅₀ = 2.24 μM), showing antimalarial potential .
Applications in Drug Discovery
Targeted Protein Degradation
The pyridinylmethylsulfanyl group enables PROTAC (Proteolysis-Targeting Chimera) conjugation. For example, linking to E3 ligase ligands (e.g., VHL or CRBN) may enhance ubiquitination of oncoproteins .
Radiopharmaceutical Development
¹⁸F-labeled derivatives (e.g., replacing methyl with ¹⁸F-alkyl groups) are under investigation for PET imaging of tumor metabolism .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic variation of the pyridine substituent (e.g., 3- vs. 4-pyridinyl) to optimize target binding .
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In Vivo Pharmacokinetics: Assessment of oral bioavailability and blood-brain barrier penetration in rodent models .
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Cocrystallization Studies: X-ray analysis with USP28 (PDB: 5LO7) to guide rational design .
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